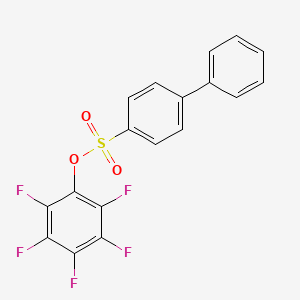

Pentafluorophenyl 4-phenylbenzene-1-sulfonate

Description

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-phenylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9F5O3S/c19-13-14(20)16(22)18(17(23)15(13)21)26-27(24,25)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFIMSUQBQLBQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9F5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pentafluorophenyl 4-phenylbenzene-1-sulfonate synthesis protocol

An In-depth Technical Guide to the Synthesis of Pentafluorophenyl 4-phenylbenzene-1-sulfonate

Executive Summary

This technical guide provides a comprehensive protocol for the synthesis of this compound. This compound serves as a valuable reagent in organic synthesis, particularly as a precursor for generating sulfonylated intermediates and as an active ester in bioconjugation and peptide chemistry.[1][2][3] This document details the underlying chemical principles, a step-by-step experimental procedure, methods for purification and characterization, and critical safety considerations. The protocol is designed for researchers, chemists, and professionals in drug development who require a robust and reliable method for preparing this versatile chemical entity.

Introduction: The Significance of Activated Sulfonates

Sulfonate esters are pivotal functional groups in organic chemistry, acting as excellent leaving groups in nucleophilic substitution reactions and participating in various cross-coupling reactions. The strategic incorporation of a pentafluorophenyl group significantly enhances the electrophilicity of the sulfur atom, making this compound a highly reactive and "activated" sulfonate ester.[4]

The utility of pentafluorophenyl (PFP) esters is well-established, primarily due to their high reactivity towards nucleophiles and their relative stability, which allows for controlled reactions under mild conditions.[2][3] This reactivity is crucial in applications such as peptide synthesis, where efficient amide bond formation is paramount.[1][5][6] The biphenyl moiety provides a rigid, aromatic scaffold that can be further functionalized, making the title compound a versatile building block for creating complex molecules in medicinal chemistry and materials science.[7]

This guide provides a detailed methodology for the synthesis of this compound via the esterification of biphenyl-4-sulfonyl chloride with pentafluorophenol.

Reaction Mechanism and Scientific Principles

The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction at the sulfonyl group.

Reaction: Biphenyl-4-sulfonyl chloride + Pentafluorophenol → this compound + Triethylamine Hydrochloride

The core of this transformation is the reaction between the highly electrophilic sulfur atom of biphenyl-4-sulfonyl chloride and the nucleophilic oxygen of the pentafluorophenoxide ion. The reaction proceeds as follows:

-

Deprotonation: A tertiary amine base, such as triethylamine (TEA) or pyridine, deprotonates the acidic hydroxyl group of pentafluorophenol to form the pentafluorophenoxide anion. This step is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol.

-

Nucleophilic Attack: The pentafluorophenoxide anion attacks the electrophilic sulfur center of the biphenyl-4-sulfonyl chloride. This forms a transient, high-energy intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

-

Neutralization: The displaced chloride ion immediately combines with the protonated triethylamine to form triethylamine hydrochloride, a salt that often precipitates from the reaction mixture, driving the reaction to completion according to Le Châtelier's principle.

The highly electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes pentafluorophenol significantly more acidic than phenol, facilitating its deprotonation. This electronic effect also makes the resulting pentafluorophenoxide an excellent leaving group, contributing to the high reactivity of the final product in subsequent reactions.

Detailed Synthesis Protocol

This section provides a robust, step-by-step procedure for the laboratory-scale synthesis of the title compound.

Materials and Equipment

Reagents:

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity | Purity | CAS No. |

| Biphenyl-4-sulfonyl chloride | C₁₂H₉ClO₂S | 252.72 | 1.0 | 2.53 g | ≥98% | 1623-93-4 |

| Pentafluorophenol | C₆HF₅O | 184.06 | 1.1 | 2.02 g | ≥99% | 771-61-9 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.2 | 1.68 mL | ≥99.5% | 121-44-8 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL | Anhydrous | 75-09-2 |

Equipment:

-

Three-neck round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert gas line (Nitrogen or Argon) with bubbler

-

Thermometer or temperature probe

-

Ice bath

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Procedure

-

Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, a dropping funnel, a thermometer, and an inert gas inlet. Flame-dry the glassware under vacuum or oven-dry it prior to use to remove any residual moisture. Place the flask under a positive pressure of nitrogen or argon.

-

Reagent Preparation: In the flask, dissolve biphenyl-4-sulfonyl chloride (2.53 g, 10.0 mmol) in 30 mL of anhydrous dichloromethane (DCM). In a separate flask, prepare a solution of pentafluorophenol (2.02 g, 11.0 mmol) and triethylamine (1.68 mL, 12.0 mmol) in 20 mL of anhydrous DCM.

-

Reaction Execution: Cool the solution of biphenyl-4-sulfonyl chloride in the reaction flask to 0 °C using an ice bath.

-

Slow Addition: Transfer the pentafluorophenol/triethylamine solution to the dropping funnel and add it dropwise to the stirred sulfonyl chloride solution over 30 minutes. Causality Insight: Slow addition is critical to control the exothermic nature of the reaction and prevent the formation of side products.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The starting sulfonyl chloride should be consumed, and a new, higher Rƒ spot corresponding to the product should appear.

-

Work-up and Purification:

-

Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of 1 M HCl(aq). Shake well and separate the layers. The acid wash removes excess triethylamine and the triethylamine hydrochloride salt.

-

Washing: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to remove any unreacted pentafluorophenol) and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically an off-white solid. It can be purified by recrystallization from a suitable solvent system like ethanol or a hexane/ethyl acetate mixture to yield the final product as a white crystalline solid.

-

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum will show characteristic signals for the biphenyl protons. The aromatic protons will appear in the range of 7.5-8.2 ppm.[8] The integration of these signals should correspond to the 9 protons of the biphenyl group.

-

¹⁹F NMR: The fluorine NMR will show complex multiplets in the characteristic region for pentafluorophenyl groups, confirming the incorporation of the PFP moiety.

-

¹³C NMR: The carbon spectrum will display the expected number of signals for the 18 carbons in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight. The expected monoisotopic mass is approximately 400.0193 g/mol .[9]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong characteristic absorption bands for the sulfonate group (S=O stretching) around 1370 cm⁻¹ and 1180 cm⁻¹, as well as C-F stretching bands for the pentafluorophenyl ring.

Critical Safety Precautions

Handling the reagents for this synthesis requires strict adherence to safety protocols in a well-ventilated chemical fume hood.

-

Biphenyl-4-sulfonyl chloride: This compound is corrosive and causes severe skin burns and eye damage.[10] It is also highly sensitive to moisture and will hydrolyze to the corresponding sulfonic acid, releasing corrosive HCl gas. Always handle it under an inert atmosphere and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.[10][11]

-

Pentafluorophenol: This reagent is toxic and corrosive. Avoid inhalation and skin contact.

-

Triethylamine: TEA is a flammable liquid with a strong, irritating odor. It can cause severe skin and eye irritation.

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.

Ensure an emergency eyewash station and safety shower are readily accessible.[10] In case of skin contact, immediately wash the affected area with copious amounts of water.[10]

Troubleshooting Guide

| Issue | Probable Cause | Recommended Solution |

| Low or No Product Yield | Incomplete reaction; hydrolysis of sulfonyl chloride. | Ensure all glassware is scrupulously dry and the reaction is run under a positive pressure of inert gas. Confirm the purity of the starting materials. |

| Reaction Stalls | Insufficient base; poor quality reagents. | Add an additional 0.1-0.2 equivalents of triethylamine. Ensure the TEA is pure and dry. |

| Oily Product / Fails to Crystallize | Presence of impurities (e.g., unreacted starting material, solvent). | Attempt purification via flash column chromatography on silica gel. Ensure all solvent is removed under high vacuum. |

| Multiple Spots on TLC | Formation of side products. | Ensure the reaction temperature is maintained at 0 °C during addition. Slow, controlled addition of the phenol/base solution is key. |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Experimental workflow for the synthesis of this compound.

References

- Synthesis and Characterization of Novel Perfluoro Aromatic Side Chain Sulfonated PSU Ionomers. ACS Polymers Au. (2024).

- This compound (C18H9F5O3S). PubChem.

- Biphenyl-4-sulfonyl chloride - Safety Data Sheet. (2014).

- Critical Evaluation of the Methods for the Characterization of the Degree of Sulfonation for Electron Beam Irradiated and Non-Irradiated Sulfonated Poly(ether ether ketone) Membranes. (2021). Polymers, 13(21), 3793. MDPI.

- Hattori, T., et al. (2021). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development, 25(10), 2293–2303.

- Idris, M. A., et al. (2021). One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. Organic Letters, 23(12), 4516–4520.

- Micellization of Sodium Decyl Naphthalene Sulfonate Studied by 1H NMR. (2004). The Journal of Physical Chemistry B, 108(18), 5685–5692.

- Kim, J., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(19), 7900–7913.

- 1H NMR based sulfonation reaction kinetics of wine relevant thiols in comparison with known carbonyls. (2020). Food Chemistry, 330, 127249.

- Benzene Sulfonyl Chloride Hazard Summary. New Jersey Department of Health.

- Preparation method of pentafluorophenol. (2015). CN105016983A.

- Method for purifying biphenyl. (1972). US3705203A.

- Synthesis of peptides on solid phase using pentafluorophenyl esters.

- Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the. (2024). Dilun Biotechnology.

- Idris, M. A., et al. (2021). One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. Organic Letters, 23(12), 4516-4520. PubMed.

- Benzenesulphonyl chloride - Safety D

- Kim, J., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(19), 7900-7913.

- A general solvent system for the analysis of lignosulfonates by 31P NMR. (2021). Green Chemistry, 23(24), 9969-9978. RSC Publishing.

- Hilvano, E. G. V., et al. (2024). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry, 22(24), 5146-5151. RSC Publishing.

- 4-Ethylbenzene-1-sulfonyl chloride - Safety D

- NMR Characterization of Lignans. (2022). Molecules, 27(1), 226. MDPI.

- El-Malah, A. A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19137–19183.

- Benzene Sulphonyl Chloride - Material Safety D

- James, T., & Sheppard, T. L. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Chemistry – A European Journal, 28(1).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 3. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]

- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. PubChemLite - this compound (C18H9F5O3S) [pubchemlite.lcsb.uni.lu]

- 10. fishersci.com [fishersci.com]

- 11. nj.gov [nj.gov]

physical and chemical properties of Pentafluorophenyl 4-phenylbenzene-1-sulfonate

This guide provides a comprehensive technical overview of Pentafluorophenyl 4-phenylbenzene-1-sulfonate, a specialized reagent with significant potential in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, reactivity, and potential applications of this compound, grounding its claims in established chemical principles and relevant literature.

Introduction: Unveiling a Versatile Synthetic Tool

This compound, also known as (2,3,4,5,6-pentafluorophenyl) 4-phenylbenzenesulfonate, is an organic compound that merges the structural features of a biphenyl backbone with a highly activated pentafluorophenyl sulfonate ester. This unique combination imparts valuable reactivity, positioning it as a potent electrophile and a precursor for various cross-coupling reactions. The electron-withdrawing nature of the pentafluorophenyl group makes the sulfonate an excellent leaving group, facilitating reactions that are often challenging with less activated sulfonates. This guide will elucidate the scientific principles that underpin its utility and provide insights into its practical application.

Physicochemical Properties: A Blend of Aromatic Systems

While extensive experimental data for this specific molecule is not widely available, we can infer its properties from the well-characterized constituent moieties: the biphenyl group, the sulfonate linker, and the pentafluorophenyl ring.

Table 1: Core Physicochemical Properties of this compound

| Property | Value/Description | Source/Rationale |

| Molecular Formula | C₁₈H₉F₅O₃S | [1] |

| Molecular Weight | 400.32 g/mol | [2] |

| CAS Number | 1420537-69-4 | [2] |

| Appearance | Expected to be a white to off-white crystalline solid. | Based on the solid nature of related compounds like biphenyl and other aromatic sulfonates. |

| Melting Point | Not experimentally determined. Expected to be a solid with a relatively high melting point. | Biphenyl has a melting point of 69.2 °C. The larger, more rigid structure of the target molecule would suggest a higher melting point. |

| Boiling Point | Not experimentally determined. Expected to be high and likely to decompose before boiling at atmospheric pressure. | Aromatic sulfonates are generally high-boiling compounds. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes and insoluble in water. | The biphenyl and pentafluorophenyl groups contribute to its organophilicity. |

| Predicted XlogP | 5.1 | [1] |

Synthesis: A Modern Approach to Sulfonate Esters

The synthesis of this compound can be achieved through modern synthetic methodologies that offer high efficiency and functional group tolerance. A particularly relevant approach is the one-pot, copper-catalyzed multicomponent reaction of an aryl diazonium salt, a sulfur dioxide surrogate, and pentafluorophenol.[3][4]

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic route to the target molecule, adapted from established methods for preparing pentafluorophenyl sulfonic esters.

Caption: Proposed one-pot synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Diazotization: 4-Phenylaniline is dissolved in an appropriate acidic medium (e.g., aqueous HCl or HBF₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise to form the corresponding 4-phenylbenzenediazonium salt in situ.

-

One-Pot Reaction: To the freshly prepared diazonium salt solution, a sulfur dioxide surrogate such as DABSO (DABCO·(SO₂)₂) is added, followed by pentafluorophenol and a copper catalyst (e.g., copper(I) iodide).

-

Reaction Progression: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the highly electron-deficient pentafluorophenyl sulfonate moiety.

The Pentafluorophenyl Sulfonate as an Excellent Leaving Group

The five fluorine atoms on the phenyl ring are potent electron-withdrawing groups, which significantly enhances the stability of the resulting pentafluorophenoxide anion. This makes the pentafluorophenyl sulfonate an exceptionally good leaving group in nucleophilic substitution and cross-coupling reactions.[5][6][7] This enhanced reactivity allows for transformations under milder conditions than those required for less activated sulfonates like tosylates or mesylates.

Reactivity in Cross-Coupling Reactions

Pentafluorophenyl esters have been demonstrated to be effective electrophilic partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8] This suggests that this compound could serve as a versatile precursor for the synthesis of various biaryl derivatives by coupling with boronic acids.

Caption: Proposed Suzuki-Miyaura coupling using this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | A complex multiplet pattern in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the nine protons of the biphenyl ring system. The protons on the sulfonyl-substituted ring will be shifted downfield due to the electron-withdrawing effect of the sulfonate group. |

| ¹³C NMR | Multiple signals in the aromatic region (approx. 120-150 ppm). The carbon atoms of the pentafluorophenyl ring will exhibit complex splitting patterns due to C-F coupling. Quaternary carbons, including the one attached to the sulfonate group, will show weaker signals.[9] |

| ¹⁹F NMR | Three distinct signals for the ortho, meta, and para fluorine atoms of the pentafluorophenyl group, appearing as multiplets due to F-F coupling. |

| IR Spectroscopy | Characteristic strong absorptions for the S=O stretching of the sulfonate group (approx. 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹). Aromatic C-H stretching (approx. 3000-3100 cm⁻¹) and C=C stretching (approx. 1400-1600 cm⁻¹) bands will also be present. A strong C-F stretching band is expected around 1000-1100 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 400. Fragmentation patterns would likely involve the loss of the pentafluorophenoxy group or the entire sulfonate moiety. Predicted mass spectrometry data suggests prominent adducts such as [M+H]⁺ at 401.02654 and [M+Na]⁺ at 423.00848.[1] |

Applications in Drug Development and Organic Synthesis

The unique reactivity profile of this compound makes it a valuable tool in both academic and industrial research, particularly in the synthesis of complex organic molecules.

-

Advanced Intermediate for Biaryl Synthesis: Its potential as an electrophile in Suzuki-Miyaura and other cross-coupling reactions allows for the construction of complex biaryl structures, which are common motifs in pharmaceuticals.[10]

-

Late-Stage Functionalization: The high reactivity of the pentafluorophenyl sulfonate group could enable its use in the late-stage functionalization of complex molecules, a crucial strategy in drug discovery for generating analogues with improved properties.

-

Enabling Challenging Transformations: The excellent leaving group ability of the pentafluorophenyl sulfonate may facilitate reactions that are sluggish or unsuccessful with other sulfonate esters, thereby expanding the synthetic chemist's toolkit.

Safety and Handling

A specific safety data sheet for this compound is not publicly available. Therefore, a cautious approach to handling is imperative, based on the potential hazards of its constituent parts and related compounds.

-

General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.[5][11][12][13]

-

Potential Hazards:

-

Skin and Eye Irritation: Aromatic sulfonates and fluorinated compounds can be irritating to the skin and eyes.[5][13]

-

Inhalation Hazard: Avoid inhaling dust or vapors. May cause respiratory irritation.[5][13]

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

-

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound stands out as a highly activated and versatile reagent for organic synthesis. Its utility is primarily derived from the exceptional leaving group ability of the pentafluorophenyl sulfonate moiety, which facilitates a range of chemical transformations, most notably cross-coupling reactions. While further experimental characterization is needed to fully elucidate its properties, the foundational principles of its reactivity are well-established. For researchers and drug development professionals, this compound represents a potent tool for the construction of complex molecular architectures, offering a pathway to novel chemical entities with potential therapeutic applications.

References

-

PubChem. Biphenyl. National Center for Biotechnology Information. [Link][14]

-

The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]

-

Idris, M. A., et al. (2021). One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. Organic Letters, 23(12), 4516–4520. [Link][3]

-

PubChem. This compound. National Center for Biotechnology Information. [Link][1]

-

MDPI. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. [Link][8]

- Google Patents. Synthesis of methylsulphonyl benzene compounds.

-

NIST. 1,1'-Biphenyl, 4-fluoro-. NIST Chemistry WebBook. [Link][15]

-

Chemos GmbH & Co. KG. Safety Data Sheet: Pentafluorobenzene sulfonic acid. [Link][5]

-

ACS Publications. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link][17]

-

PubMed. One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. [Link][4]

-

PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link][18]

-

NIST. 1,1'-Biphenyl, 4-methyl-. NIST Chemistry WebBook. [Link]

-

Master Organic Chemistry. Aromatic Synthesis (3) - Sulfonyl Blocking Groups. [Link]

-

MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link][10]

-

PubMed. Observations on the reactivity of pentafluorophenyl sulfonate esters. [Link][6]

-

ResearchGate. FIR absorption spectrum of biphenyl and comparison with theoretical... [Link]

-

ResearchGate. Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF. [Link]

-

HMDB. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). [Link]

-

PubChem. (1,1'-Biphenyl)-4-sulfonic acid. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. [Link][7]

-

The Royal Society of Chemistry. The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. [Link]

-

NIST. 1,1'-Biphenyl, 2,3,3',4,4'-pentachloro-. NIST Chemistry WebBook. [Link]

-

NIST. Biphenyl. NIST Chemistry WebBook. [Link]

-

PubChem. 4-Hydroxybiphenyl. National Center for Biotechnology Information. [Link]

-

ResearchGate. IR spectra of the biphenyl. [Link]

-

PubChem. 4-Methoxybiphenyl. National Center for Biotechnology Information. [Link]

Sources

- 1. PubChemLite - this compound (C18H9F5O3S) [pubchemlite.lcsb.uni.lu]

- 2. 4-Fluoro-4'-methyl-1,1'-biphenyl | C13H11F | CID 9964281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemos.de [chemos.de]

- 6. Observations on the reactivity of pentafluorophenyl sulfonate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. reddit.com [reddit.com]

- 10. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1,1'-Biphenyl, 4-fluoro- [webbook.nist.gov]

- 16. Biphenyl - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Pentafluorophenyl 4-phenylbenzene-1-sulfonate CAS number and structure

An In-Depth Technical Guide to Pentafluorophenyl 4-phenylbenzene-1-sulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized chemical entity with significant potential in advanced organic synthesis and medicinal chemistry. This document elucidates the core attributes of the molecule, including its structure and physicochemical properties, alongside a detailed exploration of its synthesis and reactivity. Drawing upon established principles of sulfonate chemistry and the unique characteristics of polyfluorinated aromatics, this guide offers field-proven insights into its potential applications, particularly as a versatile building block in the construction of complex molecular architectures. While experimental data for this specific compound is not extensively available in public literature, this guide synthesizes information from closely related analogues and foundational chemical principles to provide a robust framework for its utilization in research and development.

Introduction: Unveiling a Versatile Synthetic Intermediate

This compound emerges at the intersection of two key areas of modern organic chemistry: the utility of sulfonate esters as stable and reactive leaving groups, and the strategic incorporation of fluorine to modulate molecular properties. The 4-phenylbenzene-1-sulfonate moiety provides a rigid, biphenyl scaffold, a privileged structure in many biologically active molecules and functional materials. The pentafluorophenyl group, a highly electron-withdrawing and sterically demanding entity, imparts unique reactivity to the sulfonate ester, making it an excellent leaving group in nucleophilic substitution and a potential partner in various cross-coupling reactions.

This guide will navigate the scientific landscape of this compound, offering a deep dive into its synthesis, characterization, and potential applications, with a focus on empowering researchers to harness its synthetic potential.

Core Molecular Attributes

Chemical Structure and Identification

-

Chemical Name: this compound

-

CAS Number: 1420537-69-4[1]

-

Molecular Formula: C₁₈H₉F₅O₃S[2]

-

Molecular Weight: 400.32 g/mol

The structure comprises a biphenyl core, with a sulfonate ester linkage at the 4-position of one phenyl ring. The ester is formed with pentafluorophenol, resulting in a highly fluorinated aromatic system attached to the sulfur atom.

Structural Representations:

-

SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)OC3=C(C(=C(C(=C3F)F)F)F)F[2]

-

InChI: InChI=1S/C18H9F5O3S/c19-13-14(20)16(22)18(17(23)15(13)21)26-27(24,25)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H[2]

Physicochemical Properties (Predicted)

| Property | Predicted Value | Source |

| XlogP | 5.1 | PubChem[2] |

| Monoisotopic Mass | 400.01926 Da | PubChem[2] |

The high predicted XlogP value suggests significant lipophilicity, a key consideration for its solubility in organic solvents and its potential pharmacokinetic profile in drug discovery contexts.

Synthesis and Methodologies

The synthesis of this compound can be approached through several established methods for sulfonate ester formation. The most direct and likely successful laboratory-scale synthesis involves the reaction of 4-phenylbenzene-1-sulfonyl chloride with pentafluorophenol in the presence of a suitable base.

Proposed Synthetic Protocol: From Sulfonyl Chloride

This protocol is based on well-established procedures for the synthesis of aryl sulfonate esters.

Reaction Scheme:

A proposed synthetic route to the target compound.

Step-by-Step Methodology:

-

Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 4-phenylbenzene-1-sulfonyl chloride (1.0 eq).

-

Dissolution: Dissolve the sulfonyl chloride in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Pentafluorophenol: To the stirred solution, add pentafluorophenol (1.0-1.1 eq).

-

Base Addition: Cool the reaction mixture in an ice bath (0 °C). Slowly add a suitable base, such as triethylamine or pyridine (1.1-1.2 eq), dropwise. The formation of a precipitate (the hydrochloride salt of the base) is typically observed.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Alternative One-Pot Synthesis

A copper-catalyzed one-pot multicomponent reaction of aryl diazonium tetrafluoroborate, DABSO (DABCO·(SO₂)₂), and pentafluorophenol has been reported for the synthesis of various pentafluorophenyl (PFP) sulfonic esters.[3] This method could be adapted for the synthesis of the target molecule, starting from 4-aminobiphenyl.

Conceptual Workflow:

A conceptual one-pot synthesis workflow.

Reactivity and Synthetic Utility

The reactivity of this compound is primarily dictated by the sulfonate ester functionality, which is activated by the strongly electron-withdrawing pentafluorophenyl group.

As a Leaving Group in Nucleophilic Substitution

The pentafluorophenoxide is an excellent leaving group, making the sulfur atom highly electrophilic and susceptible to nucleophilic attack. This property is particularly useful in the synthesis of sulfonamides, where the pentafluorophenyl sulfonate ester can serve as a superior alternative to the often more reactive and less stable sulfonyl chlorides.

In Palladium-Catalyzed Cross-Coupling Reactions

Aryl sulfonates are well-established coupling partners in a variety of palladium-catalyzed cross-coupling reactions, serving as alternatives to aryl halides. The C-O bond of the sulfonate can be activated by a low-valent palladium catalyst, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Potential Cross-Coupling Applications:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their derivatives to form biaryl or vinyl-aryl structures. The use of pentafluorophenyl esters in Suzuki-Miyaura cross-coupling has been demonstrated, highlighting their utility as reactive electrophiles.[4]

-

Sonogashira Coupling: Coupling with terminal alkynes to synthesize aryl-alkyne scaffolds.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.

Potential cross-coupling applications.

Applications in Drug Discovery and Materials Science

While specific applications of this compound are not yet widely reported, its structural motifs suggest significant potential in several areas of research and development.

Medicinal Chemistry

-

Scaffold for Bioactive Molecules: The biphenyl core is a common feature in many approved drugs and clinical candidates. This compound can serve as a versatile starting material for the synthesis of libraries of biphenyl-containing compounds for biological screening.

-

Influence of Fluorine: The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[5] The pentafluorophenyl group can be used to introduce fluorine into a target molecule or can be displaced to install other functionalities.

Materials Science

-

Polymer Chemistry: Sulfonated aromatic polymers are extensively used in the development of proton exchange membranes for fuel cells.[1] The pentafluorophenyl group can be exploited for post-polymerization modification, allowing for the introduction of sulfonic acid groups or other functionalities onto a polymer backbone.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for organic synthesis. Its combination of a rigid biphenyl scaffold and a highly activated sulfonate ester functionality makes it a potentially valuable tool for the construction of complex molecules in medicinal chemistry and materials science. While a comprehensive experimental characterization of this compound is still needed, the foundational principles of organic chemistry provide a strong basis for predicting its reactivity and utility. Future research into the specific reaction conditions for its use in cross-coupling reactions and an exploration of its biological activity are warranted and could unlock new avenues for innovation.

References

- Key Organics Limited.

-

PubChemLite. This compound (C18H9F5O3S). [Link]

-

Idris, M. A., & Lee, S. (2021). One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. Organic Letters, 23(12), 4516–4520. [Link]

-

Szostak, M., & Szostak, R. (2020). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. Molecules, 25(17), 3859. [Link]

-

Avitabile, B. G., Smith, C. A., & Judd, D. B. (2005). Pentafluorophenyl sulfonate ester as a protecting group for the preparation of biaryl- and heterobiaryl sulfonate esters. Organic letters, 7(5), 843–846. [Link]

-

Idris, M. A., & Lee, S. (2021). One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. Organic Letters, 23(12), 4516-4520. [Link]

-

Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic letters, 7(22), 4915–4917. [Link]

-

Kwon, Y., Song, J., Lee, H., Kim, E. Y., Lee, K., Lee, S. K., & Kim, S. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(20), 8035–8051. [Link]

-

PubChem. (1,1'-Biphenyl)-4-sulfonic acid. [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society reviews, 37(2), 320–330. [Link]

-

Sowaileh, M. F., Hazlitt, R. A., & Colby, D. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1481–1490. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]

-

Fallah, E., Zare, K., & Abolhasani, J. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 82. [Link]

-

Li, J., & Sharpless, K. B. (2016). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Organic & biomolecular chemistry, 14(41), 9733–9744. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. PubChemLite - this compound (C18H9F5O3S) [pubchemlite.lcsb.uni.lu]

- 3. One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action of pentafluorophenyl sulfonate esters

An In-Depth Technical Guide to the Mechanism of Action of Pentafluorophenyl Sulfonate Esters

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of pentafluorophenyl (PFP) sulfonate esters, detailing their mechanism of action, reactivity, and application in modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this document synthesizes fundamental principles with practical, field-proven insights to illuminate the unique utility of this important class of reagents.

Introduction: The Rise of a Superior Sulfonyl Donor

In the landscape of synthetic chemistry, the need for stable, yet reactive, electrophilic reagents is paramount. For decades, sulfonyl chlorides have been the workhorse for introducing sulfonyl groups, particularly in the synthesis of sulfonamides and sulfonate esters. However, their high reactivity is a double-edged sword, leading to issues with moisture sensitivity, limited shelf-life, and often aggressive reaction conditions that are incompatible with complex, polyfunctional molecules.

Pentafluorophenyl (PFP) sulfonate esters have emerged as a superior class of sulfonyl donors that elegantly circumvent these challenges. They are typically crystalline, shelf-stable solids that exhibit remarkable stability while retaining potent, tunable reactivity.[1] This unique combination of stability and reactivity stems from the distinct electronic properties of the pentafluorophenyl group, which acts as an outstanding leaving group under specific activation conditions. This guide will dissect the mechanistic underpinnings of PFP sulfonate esters, providing a robust framework for their strategic application in synthesis.

Core Mechanism: The Role of the Pentafluorophenoxide Leaving Group

The reactivity of PFP sulfonate esters is fundamentally governed by the electronic nature of the C₆F₅O- moiety. The five highly electronegative fluorine atoms exert a powerful inductive electron-withdrawing effect (-I) on the aromatic ring. This polarization makes the pentafluorophenyl ring extremely electron-poor, which in turn stabilizes the corresponding pentafluorophenoxide anion (C₆F₅O⁻) formed upon its departure.[2]

This exceptional stabilization of the conjugate base makes pentafluorophenol a relatively strong acid (pKa ≈ 5.5) compared to phenol (pKa ≈ 10), and consequently, makes the pentafluorophenoxide a superb leaving group. The stability allows reactions to proceed under milder conditions than those required for less effective leaving groups.

Key Applications and Mechanistic Pathways

PFP sulfonate esters are versatile reagents employed in a wide array of chemical transformations. Their utility can be broadly categorized into nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution: Synthesis of Sulfonamides

The most common application of PFP sulfonate esters is the synthesis of sulfonamides via reaction with primary or secondary amines. These reactions proceed readily and in high yields, often under mild conditions.[3] Studies suggest that the reaction with amines can follow an elimination-addition pathway, which contrasts with the direct Sₙ2-type displacement typically seen with sulfonyl chlorides.[4][5]

Table 1: Reactivity Comparison of Sulfonylating Agents

| Reagent Class | Stability | Reactivity with Nucleophiles | Handling Considerations |

| Sulfonyl Chlorides | Low (moisture sensitive) | Very High | Requires inert atmosphere; corrosive |

| PFP Sulfonate Esters | High (often crystalline solids) | High (tunable) | Bench-stable; easy to handle[1] |

| Phenolic Sulfonate Esters | Moderate | Low to Moderate | Generally less reactive than PFP esters |

Transition Metal-Catalyzed Cross-Coupling Reactions

A significant advantage of PFP sulfonate esters is their stability and compatibility with various transition metal catalysts, particularly palladium. This has enabled their use as electrophilic partners in powerful C-C and C-N bond-forming reactions.[6] Unlike the more reactive sulfonyl chlorides, the PFP sulfonate ester moiety can be carried through multi-step syntheses and then activated in a final cross-coupling step.[1]

Common cross-coupling reactions where PFP sulfonate esters have been successfully applied include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl sulfonates.[1][6][7]

-

Chan-Evans-Lam Coupling: Reaction with amines or anilines to form N-aryl sulfonamides.[3][6]

The general catalytic cycle for a Suzuki-Miyaura reaction involves the oxidative addition of the Pd(0) catalyst to the Ar-OSO₂PFP bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Use as a Protecting Group

The stability of the PFP sulfonate ester moiety allows it to function as a protecting group for sulfonic acids.[1][8] A sulfonic acid can be converted to its PFP ester, rendering it stable to a variety of reaction conditions, such as the Suzuki-Miyaura reaction on another part of the molecule.[9] The protecting group can be removed later by nucleophilic displacement to liberate the sulfonic acid or to form a sulfonamide.

Experimental Protocols: A Self-Validating System

The following protocols are presented as robust, validated starting points for the synthesis and application of PFP sulfonate esters.

Protocol 1: One-Pot Synthesis of PFP Sulfonic Esters via Copper Catalysis

This method, adapted from Idris and Lee (2021), provides a highly efficient one-pot synthesis from aryl diazonium salts.[3][7]

Workflow Diagram:

Step-by-Step Methodology:

-

Reagent Preparation: To a flame-dried reaction flask under an inert atmosphere (N₂ or Ar), add the aryl diazonium tetrafluoroborate (1.0 mmol), DABSO (DABCO·(SO₂)₂) (0.6 mmol), and pentafluorophenol (1.2 mmol).

-

Solvent and Catalyst Addition: Add anhydrous acetonitrile (5.0 mL) to the flask. Stir the mixture for 5 minutes at room temperature. Add copper(I) iodide (CuI) (10 mol%).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water (15 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure pentafluorophenyl sulfonic ester.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Biaryl-PFP-Sulfonate Ester

This protocol is based on the work of Avitabile, Smith, and Judd (2005), demonstrating the use of the PFP-sulfonate ester in C-C bond formation.[1][9]

Step-by-Step Methodology:

-

Reagent Preparation: In a reaction tube, combine the aryl-bromo-PFP-sulfonate ester (1.0 mmol), the desired boronic acid (1.2 mmol), and anhydrous sodium tetraborate (Na₂B₄O₇) (3.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%), to the tube.

-

Solvent and Degassing: Add a suitable solvent system (e.g., a 3:1 mixture of DME/water, 4 mL). Seal the tube and degas the mixture by bubbling argon through the solution for 15 minutes.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (15 mL) and brine (15 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography to yield the desired biaryl-PFP-sulfonate ester.

Conclusion and Future Outlook

Pentafluorophenyl sulfonate esters represent a significant advancement in synthetic methodology, offering a compelling blend of stability, reactivity, and versatility. Their mechanism, centered on the highly stabilized pentafluorophenoxide leaving group, enables a wide range of transformations from sulfonamide synthesis to complex cross-coupling reactions under mild and predictable conditions. As the demand for functional-group-tolerant and efficient synthetic tools continues to grow, particularly in the fields of medicinal chemistry and materials science, the strategic application of PFP sulfonate esters is poised to become even more widespread.

References

-

Idris, M. A., & Lee, S. (2021). One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. Organic Letters, 23(12), 4516–4520. [Link][3][6][7]

-

Avitabile, B. G., Smith, C. A., & Judd, D. B. (2005). Pentafluorophenyl Sulfonate Ester as a Protecting Group for the Preparation of Biaryl- and Heterobiaryl Sulfonate Esters. Organic Letters, 7(5), 843–846. [Link][1][9]

-

ResearchGate. (n.d.). Pentafluorophenyl sulfonate ester as a protecting group for the preparation of biaryl. Request PDF. [Link][8]

-

Idris, M. A., & Lee, S. (2021). One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. PubMed. [Link][6][7]

-

Idris, M. A., & Lee, S. (2021). One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. Organic Letters. [Link][3][6][7]

-

Al-Zoubi, R. M., et al. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Chemistry – A European Journal, 28(1). [Link][2]

-

Caddick, S., et al. (2005). Observations on the reactivity of pentafluorophenyl sulfonate esters. Chemical Communications, (21), 2727–2728. [Link][4]

-

Caddick, S., et al. (2005). Observations on the reactivity of pentafluorophenyl sulfonate esters. PubMed. [Link][5]

-

Szostak, M. (2018). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. Molecules, 23(12), 3134. [Link][10]

-

Hilvano, E. G. V., et al. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. [Link][11][12]

-

Avitabile, B. G., Smith, C. A., & Judd, D. B. (2005). Pentafluorophenyl Sulfonate Ester as a Protecting Group for the Preparation of Biaryl- and Heterobiaryl Sulfonate Esters. ACS Publications. [Link][9]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Observations on the reactivity of pentafluorophenyl sulfonate esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Observations on the reactivity of pentafluorophenyl sulfonate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

The Pentafluorophenyl Group: A Superior Leaving Group in Modern Organic Synthesis

Abstract

The strategic selection of a leaving group is a cornerstone of successful organic synthesis, profoundly influencing reaction rates, yields, and even the feasibility of a desired transformation. Among the arsenal of leaving groups available to the synthetic chemist, the pentafluorophenyl (PFP) group has emerged as a uniquely powerful and versatile tool. Its distinct electronic properties, stemming from the cumulative inductive effect of five fluorine atoms, render it an exceptional leaving group in a wide array of reactions, from acylation to transition-metal-catalyzed cross-coupling. This in-depth guide provides a comprehensive exploration of the PFP group's role, delving into the mechanistic underpinnings of its reactivity, providing field-proven experimental protocols, and showcasing its application in contemporary drug discovery and materials science.

Table of Contents

-

Introduction: The Quest for the Ideal Leaving Group

-

Electronic Properties of the Pentafluorophenyl Group: The Source of Its Power

-

The Pentafluorophenyl Group in Acylation Reactions

-

Mechanism of PFP Ester Activation

-

Protocol: High-Yield Amide Bond Formation Using PFP Esters

-

-

PFP in Palladium-Catalyzed Cross-Coupling Reactions

-

Mechanistic Considerations in Suzuki, Stille, and Sonogashira Couplings

-

Protocol: Suzuki-Miyaura Coupling of Aryl Pentafluorophenyl Ethers

-

-

Applications in Drug Development and Bioconjugation

-

Comparative Analysis with Other Common Leaving Groups

-

References

Introduction: The Quest for the Ideal Leaving Group

An ideal leaving group is characterized by its ability to stabilize the negative charge that develops as it departs from the substrate. This stability is often correlated with the pKa of the leaving group's conjugate acid; a lower pKa signifies a more stable anion and, consequently, a better leaving group. For decades, chemists have relied on traditional leaving groups such as halides (I⁻, Br⁻, Cl⁻) and sulfonates (tosylate, mesylate). While effective, these groups can have limitations, including sensitivity to reaction conditions and the generation of corrosive byproducts.

The pentafluorophenyl group offers a compelling alternative, addressing many of these limitations. The strong electron-withdrawing nature of the five fluorine atoms via the inductive effect significantly acidifies the corresponding pentafluorophenol, making the pentafluorophenoxide a highly stable anion and thus an excellent leaving group. This guide will unpack the nuances of this remarkable functional group.

Electronic Properties of the Pentafluorophenyl Group: The Source of Its Power

The exceptional leaving group ability of the PFP moiety is a direct consequence of its electronic structure. The five fluorine atoms, being the most electronegative elements, exert a powerful electron-withdrawing inductive effect (-I) on the aromatic ring. This effect polarizes the C-O bond in PFP esters and ethers, weakening it and facilitating its cleavage.

Furthermore, the perfluorinated ring can stabilize the resulting pentafluorophenoxide anion through resonance, delocalizing the negative charge across the aromatic system. This combination of strong inductive withdrawal and resonance stabilization makes pentafluorophenol a relatively strong acid (pKa ≈ 5.5), rendering its conjugate base an excellent leaving group.

The Pentafluorophenyl Group in Acylation Reactions

PFP esters are highly efficient acylating agents, widely employed in the synthesis of amides, esters, and other carboxylic acid derivatives. Their enhanced reactivity compared to other activated esters, such as N-hydroxysuccinimide (NHS) esters, makes them particularly valuable for challenging acylations, including those involving sterically hindered amines or poorly nucleophilic substrates.

Mechanism of PFP Ester Activation

The acylation reaction proceeds through a nucleophilic acyl substitution mechanism. The electron-deficient carbonyl carbon of the PFP ester is highly susceptible to nucleophilic attack. The incoming nucleophile (e.g., an amine) adds to the carbonyl group, forming a tetrahedral intermediate. The subsequent collapse of this intermediate is facilitated by the expulsion of the highly stable pentafluorophenoxide anion.

Figure 1: Mechanism of amide bond formation using PFP esters.

Protocol: High-Yield Amide Bond Formation Using PFP Esters

This protocol describes a general procedure for the synthesis of an amide from a carboxylic acid and a primary or secondary amine using a pre-formed PFP ester.

Materials:

-

Pentafluorophenyl (PFP) ester of the desired carboxylic acid

-

Amine (primary or secondary)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (MeCN))

-

Inert gas atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the PFP ester (1.0 equivalent) in the chosen anhydrous solvent.

-

Amine Addition: To the stirred solution, add the amine (1.0-1.2 equivalents). If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents) to liberate the free amine.

-

Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.

-

Work-up:

-

Once the reaction is complete, the solvent can be removed under reduced pressure.

-

The residue can be redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove any unreacted PFP ester and pentafluorophenol byproduct, and finally with brine.

-

The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

-

-

Purification: The crude amide product can be purified by column chromatography on silica gel or by recrystallization, if applicable.

Self-Validation: The progress of the reaction can be easily monitored by the disappearance of the starting materials and the appearance of the amide product. The purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The high reactivity of PFP esters often leads to clean reactions with high yields, simplifying purification.[1][2][3]

PFP in Palladium-Catalyzed Cross-Coupling Reactions

The utility of the PFP group extends beyond acylation chemistry. In recent years, pentafluorophenyl ethers and esters have gained prominence as effective electrophiles in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the PFP ring facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

Mechanistic Considerations in Suzuki, Stille, and Sonogashira Couplings

In a typical palladium-catalyzed cross-coupling reaction, the catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The use of a PFP-derived electrophile significantly impacts the initial oxidative addition step. The electron-withdrawing fluorine atoms make the ipso-carbon of the PFP ether or ester more electrophilic and susceptible to oxidative addition by the Pd(0) catalyst. This enhanced reactivity allows for couplings to occur under milder conditions and with a broader range of substrates compared to less activated electrophiles like aryl chlorides or bromides.

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling with an aryl pentafluorophenyl ether.

Protocol: Suzuki-Miyaura Coupling of Aryl Pentafluorophenyl Ethers

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl pentafluorophenyl ether with a boronic acid.[1][4][5]

Materials:

-

Aryl pentafluorophenyl ether

-

Boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

-

Inert gas atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl pentafluorophenyl ether (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equivalents).

-

Solvent Addition: Add the anhydrous solvent to the flask.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel.

Self-Validation: The reaction can be monitored for the disappearance of the aryl pentafluorophenyl ether and the appearance of the biaryl product. The identity and purity of the product can be confirmed by NMR spectroscopy and mass spectrometry. The choice of catalyst, ligand, base, and solvent may need to be optimized for specific substrates to achieve high yields.

Applications in Drug Development and Bioconjugation

The mild reaction conditions and high efficiency associated with PFP esters make them particularly well-suited for applications in drug development and bioconjugation, where sensitive functional groups and complex molecular architectures are common. In peptide synthesis, PFP esters of amino acids are frequently used for the formation of peptide bonds, offering rapid coupling times and minimal racemization.[6]

In bioconjugation, PFP esters are employed to attach small molecules, such as fluorescent dyes or therapeutic agents, to proteins and other biomolecules. The enhanced stability of PFP esters in aqueous media compared to NHS esters leads to more efficient and reproducible conjugations.

Comparative Analysis with Other Common Leaving Groups

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Reactivity in Acylation | Stability in Aqueous Media |

| Pentafluorophenoxide | Pentafluorophenol | ~5.5 | Very High | Good |

| N-Hydroxysuccinimide | N-Hydroxysuccinimide | ~6.0 | High | Moderate |

| p-Nitrophenoxide | p-Nitrophenol | 7.15 | Moderate | Good |

| Chloride | Hydrochloric Acid | -7 | Very High | Poor (hydrolyzes readily) |

| Tosylate | p-Toluenesulfonic Acid | -2.8 | N/A for acylation | Good |

This table provides a qualitative comparison. Reactivity and stability can be influenced by various factors, including the specific substrate and reaction conditions.

The data clearly indicates that the pentafluorophenoxide is a highly effective leaving group, rivaling the reactivity of acyl chlorides while offering superior handling and stability.

Conclusion and Future Outlook

The pentafluorophenyl group has firmly established itself as a premier leaving group in the synthetic chemist's toolkit. Its unique electronic properties confer exceptional reactivity in a broad spectrum of chemical transformations, from classical acylation reactions to modern palladium-catalyzed cross-couplings. The mild reaction conditions, high yields, and operational simplicity associated with PFP-mediated reactions have made them indispensable in the synthesis of complex molecules, particularly in the realms of drug discovery and materials science.

Future research in this area will likely focus on the development of new catalytic systems that can further expand the scope of PFP-based transformations, as well as the design of novel PFP-containing reagents with tailored reactivity and selectivity. The continued exploration of the pentafluorophenyl group's potential will undoubtedly lead to the discovery of new and innovative synthetic methodologies.

References

-

Garg, N. K., et al. (2018). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. ACS Catalysis. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Szostak, M., et al. (2018). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. Angewandte Chemie International Edition. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Korenaga, T., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

-

Garg, N. K., et al. (2018). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. PubMed. [Link]

-

ResearchGate. How do I form an ester using pentafluorophenol?. [Link]

-

Wang, M., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters. [Link]

-

Reddit. synthesis of active esters using pentafluorophenol. [Link]

-

Beaver, M. G., et al. (2004). Pentafluorophenyl Sulfonate Ester as a Protecting Group for the Preparation of Biaryl. Organic Letters. [Link]

-

Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

-

Organic Chemistry Portal. Stille Coupling. [Link]

-

Davies, A. G., & Williams, J. M. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters. [Link]

- Gayo, L. M., & Suto, M. J. (2003). Amide library formation using a “by-product-free” activation/coupling sequence.

-

Nacsa, E., et al. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. [Link]

-

Cobb, S. L., et al. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Chemistry – A European Journal. [Link]

-

Nacsa, E., et al. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. PubMed. [Link]

-

ResearchGate. Transformation of pentafluorophenyl esters. [Link]

Sources

- 1. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pentafluorophenol and its derivatives [en.highfine.com]

Pentafluorophenyl 4-phenylbenzene-1-sulfonate: A Comprehensive Technical Guide to Solubility in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluorophenyl 4-phenylbenzene-1-sulfonate is a sulfonate ester of significant interest in synthetic chemistry, potentially serving as a versatile reagent or building block. However, a critical gap in the available physicochemical data for this compound is its solubility profile in common organic solvents. This information is paramount for its application in synthesis, purification, and formulation development. This technical guide provides a comprehensive framework for determining the solubility of this compound. It outlines the underlying principles of solubility, presents a detailed experimental protocol for solubility determination, and discusses analytical techniques for quantification. This guide is intended to be a valuable resource for researchers, enabling them to systematically evaluate the solubility of this compound and facilitate its use in further scientific endeavors.

Introduction: Understanding the Physicochemical Context

This compound combines several structural motifs that influence its physical and chemical properties. The biphenyl group imparts a degree of hydrophobicity and rigidity to the molecule.[1] The sulfonate ester group, while generally conferring some polarity, can exhibit complex solubility behavior.[2][3][4][5][6] The pentafluorophenyl group is a strong electron-withdrawing group, which can influence the reactivity of the molecule and may also impact its intermolecular interactions and, consequently, its solubility.[7][8]

The principle of "like dissolves like" is the cornerstone of understanding solubility.[9] This principle suggests that substances with similar polarities are more likely to be soluble in one another. Therefore, the solubility of this compound is expected to vary significantly across a spectrum of organic solvents with differing polarities, hydrogen bonding capabilities, and dielectric constants.[10]

Currently, there is a lack of publicly available experimental data on the solubility of this compound.[11][12] This guide, therefore, focuses on providing a robust methodology for researchers to determine this crucial parameter in their own laboratory settings.

Theoretical Considerations for Solubility

Several factors govern the solubility of a solid solute in a liquid solvent:

-

Intermolecular Forces: The dissolution process requires overcoming the solute-solute and solvent-solvent intermolecular forces to establish new solute-solvent interactions. For this compound, these interactions will be a combination of London dispersion forces (from the aromatic rings), dipole-dipole interactions (from the sulfonate group), and potentially other weak interactions. The ability of a solvent to favorably interact with these different parts of the molecule will determine the extent of solubility.

-

Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. A qualitative assessment of the structure of this compound suggests it is a relatively nonpolar molecule with a polar functional group. Therefore, it is expected to have limited solubility in highly polar protic solvents like water and better solubility in a range of organic solvents with intermediate to low polarity.

-

Temperature: For most solid solutes, solubility increases with increasing temperature.[10] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the crystal lattice of the solid.

-

Crystal Lattice Energy: The strength of the interactions holding the solid-state structure of this compound together will influence its solubility. A higher lattice energy will require more energy to overcome, potentially leading to lower solubility.

Experimental Protocol for Solubility Determination

The following protocol provides a systematic approach to determining the solubility of this compound in a selection of organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

A selection of anhydrous organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, acetonitrile, methanol, isopropanol)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument.[13]

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram:

Sources

- 1. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. figshare.com [figshare.com]

- 5. Sulfonate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN105016983A - Preparation method of pentafluorophenol - Google Patents [patents.google.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chemistrytalk.org [chemistrytalk.org]

- 11. PubChemLite - this compound (C18H9F5O3S) [pubchemlite.lcsb.uni.lu]

- 12. CAS 1420537-69-4 | 6664-3-34 | MDL MFCD22689145 | this compound | SynQuest Laboratories [synquestlabs.com]

- 13. scielo.br [scielo.br]

An In-depth Technical Guide to the Stability Profiling of Pentafluorophenyl Sulfonate Compounds

Abstract

Pentafluorophenyl (PFP) sulfonate esters are versatile intermediates in organic synthesis and increasingly recognized for their utility in drug development, primarily as robust protecting groups or activated precursors for sulfonamides.[1] Their reactivity, governed by the powerful electron-withdrawing nature of the pentafluorophenyl ring, also dictates their stability profile. Understanding this profile is not merely an academic exercise; it is a critical prerequisite for developing safe, effective, and stable pharmaceutical products. This guide provides a comprehensive framework for conducting stability studies on pentafluorophenyl sulfonate compounds, grounded in regulatory expectations and first-principles chemistry. We will explore the primary degradation pathways, detail rigorous protocols for stress testing, and outline modern analytical techniques for the identification and quantification of both the parent molecule and its degradants.

Introduction: The Double-Edged Sword of Reactivity